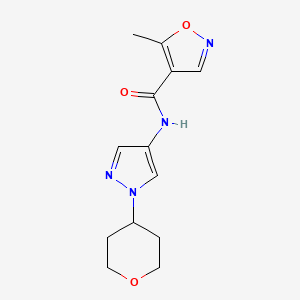

(E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

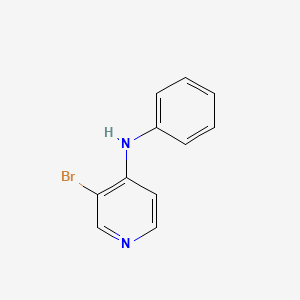

The molecular structure of this compound includes a thiazolidinone core with a furan-2-ylmethylene group and a 2,4-dimethoxyphenyl group.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Effects

- A study by Chandrappa et al. (2010) demonstrated that derivatives of thioxothiazolidin-4-one, including compounds structurally similar to the one , exhibit significant anticancer and antiangiogenic effects in mice models. These compounds were found to reduce tumor volume, inhibit endothelial proliferation, and extend the lifespan of mice with Ehrlich Ascites Tumor (EAT) (Chandrappa et al., 2010).

Cytotoxicity in Human Leukemia Cells

- Another study by Chandrappa et al. (2009) on thiazolidinone compounds, including structural analogs of the chemical , revealed moderate to strong antiproliferative activity in human leukemia cell lines. This research emphasizes the importance of the electron-donating groups on the thiazolidinone moiety for its anticancer properties (Chandrappa et al., 2009).

Antibacterial and Antifungal Activity

- A study by B'Bhatt and Sharma (2017) investigated compounds including 2-thioxothiazolidin-4-one derivatives for their antibacterial and antifungal activities. These compounds showed varying levels of effectiveness against bacterial strains like E. coli and S. aureus, and fungal strains like C. albicans (B'Bhatt & Sharma, 2017).

Antihyperglycemic Properties

- Research by Mahapatra et al. (2016) on N-substituted-5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives, which are structurally related to the compound , indicated significant anti-hyperglycemic activity. This was demonstrated in alloxan-induced diabetic mice models (Mahapatra, Saini, & Kumar, 2016).

Antifibrotic and Anticancer Activity

- A study by Kaminskyy et al. (2016) on amino(imino)thiazolidinone derivatives showed that some compounds in this class possess high antifibrotic activity and may be promising candidates for anticancer therapy. These findings were further supported by comparison with other assays and systems (Kaminskyy et al., 2016).

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For instance, compound 8, a (E)-1-(furan-2-yl)prop-2-en-1-one derivative, showed potent tyrosinase inhibitory activity. Molecular docking results indicated that compound 8 can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase to inhibit enzyme activity .

Propriétés

IUPAC Name |

(5E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c1-19-10-5-6-12(13(8-10)20-2)17-15(18)14(23-16(17)22)9-11-4-3-7-21-11/h3-9H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDLNARJAWVOKC-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)

![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)

![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide](/img/structure/B2598348.png)

![4-methyl-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2598352.png)